molecular formula C17H23NO6 B558520 Boc-D-Glu(Obzl)-Oh CAS No. 35793-73-8

Boc-D-Glu(Obzl)-Oh

Cat. No. B558520
CAS RN: 35793-73-8
M. Wt: 337.4 g/mol
InChI Key: AJDUMMXHVCMISJ-CYBMUJFWSA-N
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Description

“Boc-D-Glu(Obzl)-Oh” is also known as N-α-t.-Boc-D-glutamic acid γ-benzyl ester . It is a standard building block for the introduction of D-glutamic acid amino-acid residues by Boc SPPS . It has a molecular weight of 337.37 g/mol .


Molecular Structure Analysis

The empirical formula of “Boc-D-Glu(Obzl)-Oh” is C17H23NO6 . The structure formula and more detailed molecular structure information can be found in the provided sources .


Physical And Chemical Properties Analysis

“Boc-D-Glu(Obzl)-Oh” is a white to slight yellow to beige powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 522.6±50.0 °C at 760 mmHg, and a flash point of 269.9±30.1 °C . It is soluble in DMF .

Scientific Research Applications

  • Molecularly Imprinted Polymeric Membranes : Boc-D-Glu(Obzl)-Oh derivatives have been used in creating molecularly imprinted polymeric membranes for chiral recognition, specifically in adsorption selectivity and enantioselective electrodialysis, demonstrating significant potential in separation processes (Yoshikawa, Ooi, & Izumi, 2001).

  • Interpretation of 13C-NMR-Spectra of Protected Peptides : It has been used as a derivative in model compounds for interpreting 13C-NMR spectra of protected peptides, aiding in the analysis and structural determination of peptides (Schwenzer, Scheller, & Losse, 1979).

  • Synthesis of Oligophosphoseryl Sequences : The compound has been involved in the synthesis of protected oligophosphoseryl peptides, which are relevant in studying the biochemical properties of caseins and phosphorylation processes (Paquet & Johns, 2009).

  • Peptide Crystal Structure Studies : It has also been used in the study of crystal structures of peptides, aiding in understanding the arrangement of alpha-helical peptide columns and providing insights into peptide interactions and conformations (Karle, Flippen-Anderson, Uma, & Balaram, 1990).

  • Peptide Synthesis and Isostere Studies : In peptide synthesis, it has been used for the preparation of isosteres, compounds that have similar biological properties but different chemical structures, which is crucial for drug development and biochemical studies (Tong, Perich, & Johns, 1990).

  • Synthesis of Thymosin alpha 1 : It has played a role in the synthesis of thymosin alpha 1, a biologically active peptide, using polymer-bound reagents, illustrating its utility in complex peptide synthesis (Mokotoff & Patchornik, 2009).

Safety And Hazards

The safety data sheet (SDS) for “Boc-D-Glu(Obzl)-Oh” can be found in the provided sources . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUMMXHVCMISJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426663
Record name Boc-D-Glu(Obzl)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Glu(Obzl)-Oh

CAS RN

35793-73-8
Record name Boc-D-Glu(Obzl)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-D-Glutamic acid 5-benzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
ME Taub, BA Moss, B Steffansen, S Frokjaer - International journal of …, 1998 - Elsevier
The oligopeptide transporter, which contributes to the absorption of di-/tri-peptides and various peptidomimetic compounds across intestinal epithelia, is expressed in mature Caco-2 …
Number of citations: 21 www.sciencedirect.com
B Charpentier, A Dor, P Roy, P England… - Journal of medicinal …, 1989 - ACS Publications
Boc-D-Glu-Tyr (S03H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2 (5), Boc-D-Glu-Tyr (S03H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2 (6), andBoc-D-Glu-Tyr (SG3H)-Nle-D-Nle-Trp-Asp-Phe-NH2 (7)(…
Number of citations: 70 pubs.acs.org
AN Chulin, IL Rodionov, LK Baidakova… - Journal of Peptide …, 2005 - Wiley Online Library
A number of protected proline‐containing dipeptides Boc‐Xaa‐Pro‐OBu t were converted via epimerization‐free oxidation with RuO 4 to dipeptides with an internal pyroglutamic acid …
Number of citations: 18 onlinelibrary.wiley.com
G Liu, SD Zhang, SQ Xia, ZK Ding - Bioorganic & medicinal chemistry …, 2000 - Elsevier
Solid-phase synthetic method of muramyl dipeptide derivatives is reported. A diverse library of muramyl dipeptides could be potentially synthesized by acylation, reductive alkylation, …
Number of citations: 25 www.sciencedirect.com
Г ЛЮ, Н ЧЖАО, Я МА - 2016 - elibrary.ru
Изобретение относится к конъюгату двойного действия формулы I, в котором доцетаксел связан с производным мурамилдипептида, что обеспечивает достижение …
Number of citations: 2 elibrary.ru

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